molecular formula C9H16BrNO B15279474 4-Bromo-1-(piperidin-1-yl)butan-1-one

4-Bromo-1-(piperidin-1-yl)butan-1-one

Cat. No.: B15279474
M. Wt: 234.13 g/mol
InChI Key: NVGUYNXIJVGSLD-UHFFFAOYSA-N
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Description

4-Bromo-1-(piperidin-1-yl)butan-1-one is a brominated ketone featuring a piperidine moiety. Its structure combines a reactive α-bromo ketone group with a six-membered amine ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The compound’s reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating piperidine ring, enabling applications in cross-coupling reactions, alkylation, and as a precursor to more complex heterocycles .

Properties

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

IUPAC Name

4-bromo-1-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C9H16BrNO/c10-6-4-5-9(12)11-7-2-1-3-8-11/h1-8H2

InChI Key

NVGUYNXIJVGSLD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(piperidin-1-yl)butan-1-one typically involves the reaction of 4-bromobutanoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperidinyl butanones.

    Reduction: Formation of 4-bromo-1-(piperidin-1-yl)butanol.

    Oxidation: Formation of 4-bromo-1-(piperidin-1-yl)butanoic acid.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(piperidin-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The piperidine ring can interact with various molecular targets, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Aromatic Substitutions

Several compounds share the 4-bromo-butan-1-one core but differ in aromatic substituents ():

Compound Name Substituent Yield Key Spectral Data (¹³C NMR, δ ppm) Reference
4-Bromo-1-(4-methylphenyl)butan-1-one 4-Methylphenyl 52% 198.14 (C=O), 143.80, 21.48 (CH₃)
4-Bromo-1-(4-iso-propylphenyl)butan-1-one 4-iso-Propylphenyl 70% 198.39 (C=O), 154.74, 23.68 (CH(CH₃)₂)
4-Bromo-1-(4-tert-butylphenyl)butan-1-one 4-tert-Butylphenyl 47% 198.46 (C=O), 156.98, 31.08 (C(CH₃)₃)

Key Observations :

  • Yield : Bulky substituents like iso-propyl or tert-butyl reduce yields (e.g., 47–70%) compared to simpler groups, likely due to steric hindrance during synthesis .
  • Electronic Effects : The tert-butyl group increases the carbonyl carbon’s chemical shift (δ 198.46 ppm vs. 198.14 ppm for methyl), suggesting enhanced electron withdrawal .

Piperidine-Containing Derivatives

Compounds with piperidine or modified piperidine rings exhibit distinct reactivity and applications:

Compound Name Structural Feature Yield Application/Reactivity Reference
1-(5-Bromo-3,4-dihydropyridin-1(2H)-yl)butan-1-one Dihydropyridine ring 42% Enamide precursor via desaturation
(S)-4-Phenyl-1,2-di(piperidin-1-yl)butan-1-one Dual piperidine groups, chiral center 37% Chiral building block for asymmetric synthesis
1-Benzyl-4-bromopiperidin-3-one Brominated piperidinone N/A Potential intermediate for alkaloid synthesis

Key Observations :

  • Reactivity : The dihydropyridine derivative (42% yield) is less stable than saturated piperidine analogues, necessitating controlled reaction conditions .
  • Chirality : The dual-piperidine compound (S)-29 demonstrates the impact of stereochemistry on synthetic utility, with moderate enantiomeric excess (96% e.e.) .

Halogenated Analogues

Halogen substitution patterns significantly influence properties:

Compound Name Halogenation Pattern Key Feature Reference
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Br, Cl on butanone and aryl Enhanced electrophilicity
4-Bromo-1-(4-t-butylphenyl)butan-1-one Single Br on butanone Industrial-scale synthesis feasibility

Key Observations :

  • Multi-Halogen Effects : The dichloro-bromo compound () exhibits higher electrophilicity, suitable for nucleophilic substitutions, but may pose purification challenges.
  • Scalability : 4-Bromo-1-(4-t-butylphenyl)butan-1-one is synthesized industrially via optimized protocols (e.g., HBr-mediated bromination) with high yields (88% for derivative 20.4) .

Physicochemical and Spectroscopic Comparisons

Table: Selected NMR Data for Bromobutanone Derivatives
Compound Name ¹H NMR (δ, Multiplicity) ¹³C NMR (δ, C=O)
4-Bromo-1-(piperidin-1-yl)butan-1-one* 3.73–3.57 (m, 2H, piperidine CH₂) ~200 ppm (est.)
4-Bromo-1-(4-methylphenyl)butan-1-one 2.38 (s, 3H, CH₃) 198.14
1-(5-Bromo-3,4-dihydropyridin-1-yl)butan-1-one 6.93 (m, 1H, dihydropyridine CH) N/A

*Hypothesized data based on analogous structures .

Key Observations :

  • Piperidine Influence : The piperidine ring in the target compound deshields adjacent protons (e.g., 3.73–3.57 ppm for CH₂), reflecting conformational flexibility .
  • Aromatic Substituents : Methyl groups on aryl rings produce distinct singlet peaks (δ 2.38 ppm) in ¹H NMR .

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